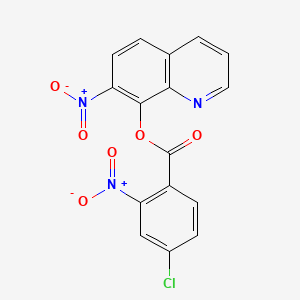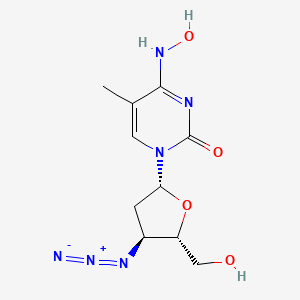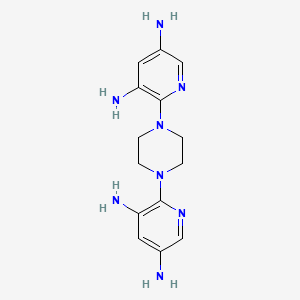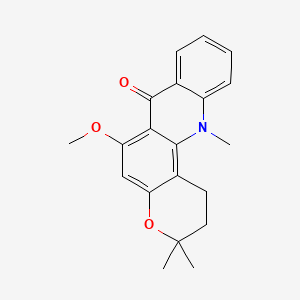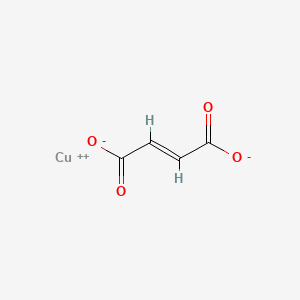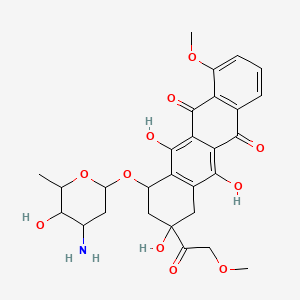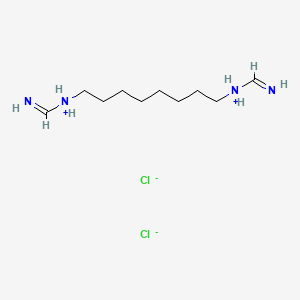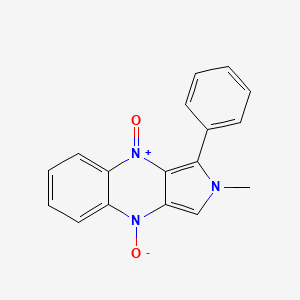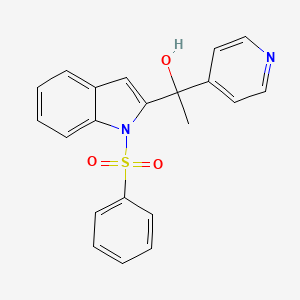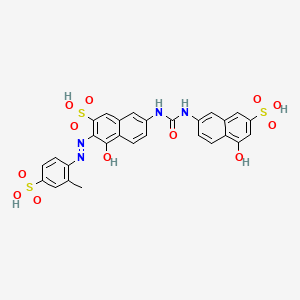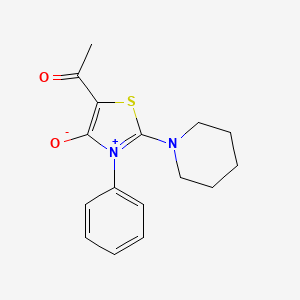
4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative is a heterocyclic compound featuring a five-membered thiazolidine ring. This compound is notable for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its biological activity, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative typically involves the reaction of thiosemicarbazones with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate . The reaction conditions often include boiling absolute ethanol and anhydrous sodium acetate as a cyclizing reagent . Industrial production methods may employ multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .
Análisis De Reacciones Químicas
4-Thiazolidinone derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Medicine: Its anti-inflammatory properties are being explored for therapeutic applications.
Industry: It is used in the synthesis of various bioactive compounds and as a probe in chemical research.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone derivatives involves interaction with molecular targets such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function, leading to their pharmacological effects . The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar compounds to 4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative include:
Thiazolidine: A simpler structure with similar pharmacological properties.
Thiazolidinedione: Known for its antidiabetic activity.
Thiazolidin-2,4-dione: Exhibits anticancer and antimicrobial activities. The uniqueness of 4-Thiazolidinone derivatives lies in their meso-ionic nature, which enhances their reactivity and biological activity.
Propiedades
Número CAS |
29868-84-6 |
|---|---|
Fórmula molecular |
C16H18N2O2S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
5-acetyl-3-phenyl-2-piperidin-1-yl-1,3-thiazol-3-ium-4-olate |
InChI |
InChI=1S/C16H18N2O2S/c1-12(19)14-15(20)18(13-8-4-2-5-9-13)16(21-14)17-10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clave InChI |
KZWVUBXDCCMGDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C([N+](=C(S1)N2CCCCC2)C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


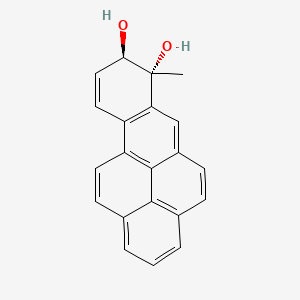
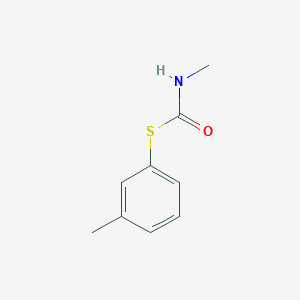
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

